n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide
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Overview
Description
n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is a heterocyclic compound that contains both a thiazole and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves the condensation of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-phenylthiazole-5-carboxamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Thiophen-2-yl)thiazole-4-carboxamide: Lacks the isobutyl and methyl groups.
N-Methyl-2-(thiophen-2-yl)thiazole-5-carboxamide: Contains a methyl group instead of an isobutyl group.
Uniqueness
n-Isobutyl-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide is unique due to the presence of both an isobutyl group and a thiophene ring, which may contribute to its distinct biological activities and chemical properties. The combination of these functional groups can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Properties
Molecular Formula |
C13H16N2OS2 |
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Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-methyl-N-(2-methylpropyl)-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H16N2OS2/c1-8(2)7-14-12(16)11-9(3)15-13(18-11)10-5-4-6-17-10/h4-6,8H,7H2,1-3H3,(H,14,16) |
InChI Key |
ZUTIRWVPZBIUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCC(C)C |
Origin of Product |
United States |
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